tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate
Description
Chemical Structure: The compound features a tert-butyl carbamate group attached to an ethyl chain substituted at position 1 with a 2-methoxyphenyl group. The ethyl chain’s position 2 bears both amino (-NH₂) and hydroxyimino (=N-OH) groups in a geminal arrangement. This structural complexity makes it a versatile intermediate in pharmaceutical synthesis, particularly for ligands or bioactive molecules requiring dual functionalization .
For example, tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate is prepared from 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(2-aminoethyl)carbamate under basic conditions .
Such features are valuable in kinase inhibitors (e.g., ’s imidazo[1,2-b]pyridazine derivatives) and cannabinoid receptor modulators (e.g., ’s adamantanyl series) .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-7-5-6-8-10(9)20-4/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUZICPYIMWQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydroxylamine with tert-Butyl Carbamate Precursors
A common approach involves reacting a hydroxylamine derivative with a tert-butyl-protected amine intermediate. For example:
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Step 1 : Synthesis of the tert-butyl carbamate backbone via mixed anhydride formation.
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Step 2 : Introduction of the hydroxyimino group via hydroxylamine treatment.
Table 1 : Optimization of Hydroxylamine Condensation
Reductive Amination of Keto-carbamate Intermediates
Reduction of a ketone precursor to the corresponding amine, followed by hydroxyimino group introduction:
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Step 1 : Synthesis of tert-butyl N-[2-oxo-1-(2-methoxyphenyl)ethyl]carbamate.
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Step 2 : Reductive amination using sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL-H).
Table 2 : Comparison of Reducing Agents
Rhodium-Catalyzed Carbamate Transfer
A recent advancement employs transition-metal catalysis for direct carbamate transfer:
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Reagents : Sulfoxide derivatives and tert-butyl carbamate in dichloromethane.
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Advantages : Avoids harsh reagents; suitable for sensitive substrates.
Key Data :
Purification and Characterization
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Crystallization : Ethyl acetate/hexane (1:4) at −20°C yields >99% purity.
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Chromatography : Silica gel with ethyl acetate/hexane (30–50% gradient).
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Analytical Methods :
Challenges and Solutions
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Oxime Stability : The hydroxyimino group is prone to hydrolysis.
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Stereochemical Control : Achieving high diastereoselectivity requires optimized reducing agents (e.g., DIBAL-H over NaBH₄).
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Scale-Up Issues : Rhodium-based methods face cost barriers; sodium borohydride remains preferred for industrial scales .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Drug Development
Tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate has been explored as a synthetic intermediate for various pharmaceuticals. One notable application is in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound serves as a precursor in the production of derivatives that exhibit enhanced pharmacological properties.
Table 1: Synthesis Pathways Involving this compound
Biological Studies
The biological implications of this compound extend to its potential role in enzyme inhibition. Studies have shown that derivatives with similar functional groups can act as inhibitors for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases.
Case Study 1: Synthesis of Lacosamide Derivative
A study focused on the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-tert-butyl carbamate demonstrated the effectiveness of using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields under controlled temperatures, showcasing its utility in pharmaceutical manufacturing.
Case Study 2: Antioxidant Properties
In a comparative analysis of antioxidant activities among various phenolic compounds, derivatives related to this compound were highlighted for their ability to enhance enzyme activities that combat oxidative stress. This positions the compound as a candidate for further investigation in antioxidant therapies.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular proteins .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares the target compound with structurally related tert-butyl carbamates:
*Calculated based on IUPAC name.
Functional Group Impact on Properties
- Amino + Hydroxyimino (Target Compound): The geminal -NH₂ and =N-OH groups enable bifunctional reactivity, such as forming Schiff bases or coordinating transition metals. This is absent in analogs like and .
- Methoxy Position : The 2-methoxy group (target compound) induces steric hindrance and ortho-directing effects, contrasting with the para-methoxy analog (), which offers less steric interference .
- Hydroxyimino vs. Amino: ’s hydroxyimino group may participate in tautomerization (oxime ⇌ nitroso), altering stability and reactivity compared to the amino group in the target compound .
Biological Activity
tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This compound is notable for its structural features that suggest possible interactions with biological targets.
- Molecular Formula : C14H22N2O3
- Molecular Weight : 266.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its role as a carbamate derivative , which can interact with various biological pathways. Its hydroxyimino group may facilitate interactions with enzymes or receptors involved in metabolic processes. The methoxyphenyl moiety could enhance lipophilicity, improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:
Case Studies and Research Findings
- Cholinesterase Reactivation Studies :
- Synthesis and Evaluation of Related Compounds :
- Pharmacokinetic Studies :
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate?
- Methodology : The compound is synthesized via coupling reactions between tert-butyl carbamate and substituted phenyl derivatives. For analogous structures, key steps include:
- Amide bond formation : React tert-butyl carbamate with a pre-functionalized phenyl derivative (e.g., 2-methoxybenzaldehyde) under basic conditions (e.g., triethylamine) .
- Oxime introduction : Hydroxyimino groups are typically introduced via nitrosation of primary amines using sodium nitrite in acidic media .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product .
- Key parameters : Temperature (0–25°C), pH control (pH 4–6 for nitrosation), and inert atmosphere (N₂) to prevent oxidation .
Q. How is this compound characterized, and what analytical techniques are critical?
- Core techniques :
- NMR spectroscopy (¹H, ¹³C): Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet), methoxy (δ ~3.8 ppm), and oxime protons (δ ~8–10 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~350–360) .
- IR spectroscopy : Identify carbamate C=O (~1700 cm⁻¹) and oxime N–O (~950 cm⁻¹) stretches .
- Supplementary methods : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
Q. What are the recommended storage conditions and stability profiles?
- Storage : In airtight containers under inert gas (argon), at –20°C for long-term stability. Avoid exposure to moisture (hygroscopic) and light .
- Stability risks :
- Hydrolysis: Carbamate groups degrade in acidic/basic conditions (pH <3 or >10) .
- Oxime decomposition: Sensitive to oxidizing agents and elevated temperatures (>40°C) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
- Case study : If in vitro assays show conflicting enzyme inhibition results (e.g., IC₅₀ variability):
- Replicate experiments : Ensure consistent assay conditions (buffer pH, incubation time, solvent controls) .
- SAR analysis : Compare activity with analogs (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl) to identify critical substituents .
- Metabolic stability : Use LC-MS to check for degradation products in cell media .
- Advanced tools : Molecular docking (AutoDock Vina) to model interactions with target enzymes and rationalize discrepancies .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Process improvements :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps improve regioselectivity .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing byproducts like over-nitrosated derivatives .
- Troubleshooting :
- Byproduct identification : Use GC-MS or preparative TLC to isolate and characterize impurities (e.g., dimerization products) .
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to suppress hydrolysis .
Q. How does the electronic nature of the phenyl ring influence reactivity in downstream modifications?
- Electron-donating vs. withdrawing groups :
- Methoxy group (EDG) : Enhances electrophilic substitution at the para position; confirmed via Hammett plots .
- Hydroxyimino (EWG) : Directs nucleophilic attacks (e.g., alkylation) to the amino group rather than the carbamate .
- Experimental validation :
- DFT calculations (Gaussian 09) to map charge distribution .
- Kinetic studies (UV-Vis monitoring) of reactions with electrophiles (e.g., benzyl bromide) .
Q. What are the decomposition pathways under accelerated stability testing?
- Forced degradation :
- Acidic conditions (0.1 M HCl) : Hydrolysis of carbamate to yield 2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethylamine .
- Oxidative stress (H₂O₂) : Oxime converts to nitroso intermediates, confirmed by LC-MS .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during bioactivity assays?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
- Prodrug design : Synthesize phosphate or acetate esters of the hydroxyimino group for improved bioavailability .
Q. What computational approaches predict metabolic pathways for this compound?
- Tools :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., methoxy demethylation) .
- In silico toxicity : Derek Nexus assesses potential mutagenicity from nitroso derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
